Anti-HCMV Potency: PMEG vs. Cidofovir (HPMPC), HPMPA, and Ganciclovir (DHPG) in Human Fibroblast Cells
In a direct four-compound head-to-head comparison against human cytomegalovirus (HCMV) infection in MRC-5 human diploid fibroblast cells, PMEG displayed 51-fold greater potency than cidofovir (HPMPC), 72-fold greater potency than HPMPA, and 1,750-fold greater potency than ganciclovir (DHPG). Despite its superior antiviral potency, PMEG showed the narrowest therapeutic index among the four agents, with a cytotoxic dose (CyD50) of only 0.86 µM in MRC-5 cells, approximately 36-fold lower than HPMPC and 872-fold lower than DHPG [1].
| Evidence Dimension | Antiviral 50% effective dose (ED50) against HCMV in MRC-5 cells |
|---|---|
| Target Compound Data | PMEG ED50 = 0.01 µM; CyD50 = 0.86 µM; Therapeutic Index = 86 |
| Comparator Or Baseline | HPMPC (cidofovir): ED50 = 0.51 µM, CyD50 = 114 µM, TI = 224; HPMPA: ED50 = 0.72 µM, CyD50 = 31 µM, TI = 43; DHPG (ganciclovir): ED50 = 17.5 µM, CyD50 = 750 µM, TI = 43 |
| Quantified Difference | PMEG 51× more potent than HPMPC (ED50 ratio), 72× more than HPMPA, 1,750× more than DHPG; but PMEG CyD50 133× lower than HPMPC |
| Conditions | Plaque reduction assay; HCMV infection in human diploid fibroblast MRC-5 cells; antiviral activity measured as ED50 following a 5-day incubation period |
Why This Matters
For researchers requiring maximal intrinsic anti-HCMV potency in a tool compound—e.g., for mechanistic studies or as a positive control in high-content screening—PMEG provides orders-of-magnitude greater sensitivity than cidofovir or ganciclovir, but its high cytotoxicity demands careful dose-response characterization that precludes simple substitution with less potent but more selective ANPs.
- [1] Li SB, Yang ZH, Feng JS, Fong CK, Lucia HL, Hsiung GD. Activity of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC) against guinea pig cytomegalovirus infection in cultured cells and in guinea pigs. Antiviral Res. 1990;13(5):237-252. doi:10.1016/0166-3542(90)90069-J. View Source
